molecular formula C18H22O3 B5152368 1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene

1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene

Cat. No.: B5152368
M. Wt: 286.4 g/mol
InChI Key: GUPARONEULRYEY-UHFFFAOYSA-N
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Description

1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethyl group attached to a benzene ring, which is further substituted with a propoxy chain linked to a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .

    Suzuki–Miyaura Coupling:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling due to its efficiency and scalability. The process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene undergoes various types of chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Typically carried out under acidic or basic conditions.

      Products: Oxidation of the methoxy group can lead to the formation of corresponding phenolic compounds.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Mild temperatures, often in an inert atmosphere.

      Products: Reduction of the aromatic ring or ether linkages can yield various reduced derivatives.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically carried out in polar solvents at moderate temperatures.

      Products: Substitution reactions can lead to the formation of new ether or thioether linkages.

Scientific Research Applications

1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-3-15-5-7-17(8-6-15)20-13-4-14-21-18-11-9-16(19-2)10-12-18/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPARONEULRYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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